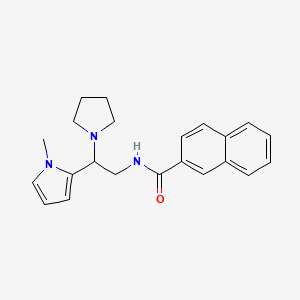

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-12-6-9-20(24)21(25-13-4-5-14-25)16-23-22(26)19-11-10-17-7-2-3-8-18(17)15-19/h2-3,6-12,15,21H,4-5,13-14,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSRNBYZYTURFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-2-naphthamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

The chemical structure of this compound can be described by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O |

| Molecular Weight | 230.31 g/mol |

| CAS Number | 1477718-07-2 |

| IUPAC Name | N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)-naphthalene-2-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.

Enzyme Inhibition Studies

Recent research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory activity against:

- Dihydrofolate reductase (DHFR) - a critical enzyme in nucleotide synthesis.

- Enoyl-acyl carrier protein reductase (ENR) - involved in fatty acid biosynthesis.

These interactions suggest potential applications in treating conditions such as cancer and bacterial infections due to the inhibition of essential metabolic processes .

Antibacterial Activity

In vitro studies have shown that this compound possesses antibacterial properties. The compound has been evaluated against various bacterial strains, demonstrating notable efficacy:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results indicate that the compound could serve as a lead for developing new antibacterial agents .

Anticancer Activity

Research into the anticancer potential of this compound has yielded promising results. In cell line assays, it was found to inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 µM |

| MCF7 (breast cancer) | 15 µM |

| A549 (lung cancer) | 12 µM |

The mechanism appears to involve induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer therapeutic .

Case Studies

A notable case study involved the synthesis and evaluation of a series of naphthamide derivatives, including this compound. The study reported that modifications to the naphthalene ring significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against both bacterial and cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares key structural motifs with several biologically active molecules, enabling comparisons based on substituent effects, target engagement, and physicochemical properties. Below is a detailed analysis:

Key Comparative Insights

The 2-naphthamide backbone is conserved in VU01 and compound 2C, suggesting its critical role in binding to enzymes like PLD or BChE via aromatic stacking or hydrogen bonding .

Biological Activity Trends: PLD Inhibition: VU01’s benzimidazolone substituent confers high PLD affinity, while the target compound’s pyrrolidine/pyrrole groups may shift selectivity toward other lipid-modifying enzymes. Antimicrobial Potential: Analogous thiopyrimidinones with pyrrolidinyl ethyl groups (e.g., compound 5a) show moderate activity against Gram-positive bacteria, suggesting the target compound could share this property . Cholinesterase Inhibition: The naphthamide-coumarin hybrid 2C demonstrates potent BChE inhibition, implying that the target compound’s naphthamide group could be optimized for similar neurological targets .

Physicochemical Properties: The target compound’s ClogP (estimated ~3.5–4.0) is likely higher than VU01’s (~2.8) due to the nonpolar pyrrolidine and 1-methylpyrrole groups. This may enhance blood-brain barrier penetration but reduce solubility. Hydrogen Bond Acceptors/Donors: The naphthamide provides one H-bond donor and two acceptors, similar to SzR-109’s carboxamide, which engages macrophage receptors .

Research Findings and Implications

- Synthetic Feasibility : The compound’s synthesis likely follows routes similar to ’s 2C , involving coupling of naphthamide with pre-functionalized pyrrolidine intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Crystallographic Analysis : Tools like SHELXL () or ORTEP-3 () could resolve its 3D structure, critical for structure-activity relationship (SAR) studies .

- Therapeutic Hypotheses : Based on analogs, the compound may target PLD in cancer, BChE in Alzheimer’s disease, or microbial enzymes, though experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.